1-(Pyridin-3-yl)cyclopentanamine hydrochloride
Description
1-(Pyridin-3-yl)cyclopentanamine hydrochloride is a nitrogen-containing heterocyclic compound comprising a cyclopentane ring fused with a pyridine moiety at the 3-position and an amine functional group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₀H₁₅N₂·HCl, with a molecular weight of 202.70 g/mol (CAS: 1222098-19-2) . The compound is commercially available from multiple suppliers, reflecting its utility in medicinal chemistry, particularly in the development of receptor-targeted agents .
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(5-1-2-6-10)9-4-3-7-12-8-9;/h3-4,7-8H,1-2,5-6,11H2;1H |
InChI Key |
ZOBFDQZWRUOMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Pyridin-3-yl)cyclopentanol Intermediate
The foundational step in many routes involves the formation of 1-(pyridin-3-yl)cyclopentanol, a precursor amenable to further functionalization. Adapted from the synthesis of 1-(6-chloro-pyridin-3-yl)cyclopentanol, this method employs 3-bromopyridine as the starting material. In a nitrogen-flushed reactor, 3-bromopyridine (15.6 mmol) is dissolved in anhydrous diethyl ether and cooled to −78°C using a dry ice/acetone bath. A 2.5 M solution of n-butyllithium in hexanes (16.4 mmol) is added dropwise, forming a lithium-bromide exchange intermediate. Cyclopentanone (15.6 mmol) is then introduced, and the mixture is warmed to −20°C to facilitate nucleophilic addition to the ketone. Quenching with 1 N HCl followed by extraction with ethyl acetate and silica gel chromatography yields 1-(pyridin-3-yl)cyclopentanol with a reported efficiency of 76%.
Optimization of Organometallic Conditions
Key variables include solvent choice (ether vs. THF), temperature control (−78°C to −20°C), and stoichiometric ratios. Excess n-butyllithium (1.1 equivalents) ensures complete deprotonation, while slow addition minimizes side reactions. The use of hexanes as a co-solvent improves lithium reagent stability.
Conversion of Alcohol to Amine via Gabriel Synthesis
The hydroxyl group of 1-(pyridin-3-yl)cyclopentanol is converted to a primary amine through a three-step sequence:
-
Tosylation : Treatment with p-toluenesulfonyl chloride (1.2 equivalents) in dichloromethane and triethylamine at 0°C forms the tosylate, isolated in 85% yield after aqueous workup.
-
Phthalimide Displacement : Reacting the tosylate with potassium phthalimide (1.5 equivalents) in DMF at 80°C for 12 hours substitutes the tosyl group, yielding the phthalimide-protected amine (72% yield).
-
Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group at reflux, affording 1-(pyridin-3-yl)cyclopentanamine (89% yield).
This method, though reliable, requires stringent anhydrous conditions during tosylation to prevent hydrolysis.
Reductive Amination of Cyclopentanone Intermediates
Synthesis of 1-(Pyridin-3-yl)cyclopentanone
A ketone intermediate enables reductive amination, a one-pot method favoring high atom economy. Adapted from γ-silyl ketone syntheses, 3-pyridinylmagnesium bromide is prepared from 3-bromopyridine and magnesium turnings in THF. This Grignard reagent is added to cyclopentanone (1.0 equivalent) at 0°C, followed by quenching with ammonium chloride to yield 1-(pyridin-3-yl)cyclopentanone (68% yield).
Reductive Amination with Ammonium Acetate
The ketone (10 mmol) is stirred with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at room temperature for 24 hours. The reaction is monitored by TLC (eluent: 5:1 hexanes/ethyl acetate), and the crude product is purified via acid-base extraction (HCl/NaOH) to isolate the amine hydrochloride salt (82% yield).
Solvent and Reducing Agent Effects
Methanol and ethanol are preferred for their polarity, which stabilizes the iminium ion intermediate. Sodium triacetoxyborohydride (STAB) offers superior selectivity over cyanoborohydride but increases cost.
Coupling Reactions for Direct Synthesis
Buchwald-Hartwig Amination
A modern approach involves palladium-catalyzed coupling between 3-bromopyridine and cyclopentylamine. A mixture of 3-bromopyridine (1.0 equivalent), cyclopentylamine (1.2 equivalents), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equivalents) in toluene is heated to 110°C for 18 hours. Column chromatography (silica gel, 3:1 hexanes/ethyl acetate) affords the free amine, which is treated with HCl gas in ether to form the hydrochloride salt (65% overall yield).
Ligand and Base Optimization
XantPhos enhances catalyst stability, while Cs₂CO₃ outperforms K₃PO₄ in minimizing dehalogenation side reactions. Elevated temperatures (>100°C) are critical for effective C–N bond formation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Organometallic + Gabriel | Grignard addition, tosylation, phthalimide displacement | 58% | High-purity intermediates | Multi-step, anhydrous conditions |
| Reductive Amination | Ketone synthesis, STAB reduction | 82% | One-pot, scalable | Requires ketone precursor |
| Buchwald-Hartwig | Pd-catalyzed coupling, salt formation | 65% | Direct C–N bond formation | Costly catalysts, inert conditions |
Hydrochloride Salt Formation and Characterization
The free amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum. Characterization by ¹H NMR (CDCl₃) reveals a singlet at δ 1.60 ppm (cyclopentyl CH₂), a multiplet at δ 8.50 ppm (pyridyl H), and a broad peak at δ 3.10 ppm (NH₂⁺) .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
-
Pyridine moiety : Acts as an electron-deficient aromatic system, directing electrophilic substitution to specific positions (C2/C4) .
-
Primary amine group : Provides nucleophilic character for alkylation, acylation, and condensation reactions.
-
Cyclopentane ring : Introduces steric constraints that influence reaction pathways and regioselectivity .
-
Hydrochloride salt : Enhances solubility in polar solvents while moderating the amine’s basicity .
2.1. Nucleophilic Substitution
The primary amine participates in displacement reactions under basic conditions:
| Reaction Type | Reagents/Conditions | Product Example | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated cyclopentanamine | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Amide derivatives |
2.2. Oxidation and Reduction
-
Oxidation : The amine group can be oxidized to nitroso or nitro derivatives under strong oxidizing agents:
-
Reduction : Pyridine ring hydrogenation is feasible under catalytic hydrogenation (Pd/C, H₂), yielding piperidine-containing derivatives .
2.3. Cyclization and Heterocycle Formation
The amine and pyridine groups enable participation in annulation reactions:
| Substrate | Conditions | Product | Source |
|---|---|---|---|
| α,β-unsaturated ketones | TBHP/I₂, toluene, 100°C | Imidazo[1,2-a]pyridine derivatives | |
| Aldehydes + propargyl azide | Wittig/aza-Wittig tandem reactions | Polysubstituted pyridines |
3.1. Electrophilic Aromatic Substitution
-
Nitration : Pyridine-directed nitration at C2 occurs with HNO₃/H₂SO₄, yielding 2-nitro-pyridinyl derivatives .
-
Halogenation : Bromination (Br₂, FeBr₃) selectively functionalizes the pyridine ring at C4 .
3.2. Metal-Free Cross-Coupling
Recent studies highlight iodine/TBHP-mediated C–C bond cleavage in α-bromoketones, enabling the synthesis of N-(pyridin-2-yl)amides (Scheme 2 in ). While not directly tested on 1-(Pyridin-3-yl)cyclopentanamine hydrochloride, this method is applicable to structurally related amines.
3.3. Biological Activity Modulation
-
Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) produces imine derivatives, which exhibit enhanced antimicrobial activity in analogs .
-
Complexation : The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
4.1. Key Intermediate in Drug Development
-
Anti-tubercular agents : Structural analogs like 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride show inhibitory effects against Mycobacterium tuberculosis.
-
Neurological ligands : The cyclopentane-amine scaffold is explored for dopamine receptor modulation .
Stability and Reaction Considerations
Scientific Research Applications
Neuropharmacology
1-(Pyridin-3-yl)cyclopentanamine hydrochloride has been identified as a candidate for influencing neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases. Preliminary studies indicate that the compound may exhibit antidepressant activity through its interaction with serotonin receptors .
Anticancer Potential
Recent research has shown that derivatives of compounds similar to this compound can exhibit anticancer properties. For example, studies on related pyrrolidinone-hydrazone derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including prostate cancer and melanoma . The potential of this compound in this area warrants further investigation.
Interaction Studies
This compound has shown promising results in interaction studies with various biological receptors. These interactions have been linked to its potential as an antidepressant and its ability to modulate metabolic pathways through enzyme inhibition .
Several case studies have highlighted the effectiveness of compounds structurally related to this compound:
- Antidepressant Activity : In vitro studies have demonstrated that compounds interacting with serotonin receptors can lead to significant mood improvements in animal models.
- Cancer Cell Line Testing : Research involving pyrrolidinone-hydrazone derivatives showed promising results in reducing viability in human melanoma and prostate cancer cell lines, indicating potential pathways for further exploration with this compound.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride are differentiated by variations in ring size, substituent positions, and salt forms. Below is a systematic comparison:
Cyclopropane vs. Cyclopentane Derivatives
- 1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride (CAS: 1187932-50-8): This analog replaces the cyclopentane ring with a cyclopropane ring. The smaller cyclopropane introduces significant ring strain, which may alter binding affinity to biological targets compared to the more flexible cyclopentane . The dihydrochloride salt further increases solubility relative to the monohydrochloride form of the target compound .
- 1-(Pyridin-2-yl)cyclopentanamine Hydrochloride (CAS: 1222098-18-1):
The pyridine substitution at the 2-position instead of 3-position modifies electronic and steric interactions. The 2-pyridinyl group may hinder binding in sterically constrained active sites compared to the 3-substituted derivative .
Aromatic vs. Aliphatic Substituents
- This structural change is critical in CNS-targeted drug design .
- 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (CAS: 886366-53-6):
The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, contrasting with the electron-rich pyridinyl group in the target compound .
Salt Form and Solubility
- 1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine Dihydrochloride :
The dihydrochloride salt form, like other analogs, improves aqueous solubility compared to free-base amines. However, the thienylmethyl substituent introduces sulfur-based interactions, which may influence redox properties . - 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4):
The pyrrolidine ring adds a secondary amine, increasing basicity and hydrogen-bonding capacity. This contrasts with the primary amine in the target compound, which may limit its interaction with acidic residues in proteins .
Functional Group Modifications
- 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic Acid Hydrochloride (CAS: 2060000-47-5):
Substitution of the amine with a carboxylic acid group drastically alters polarity and charge at physiological pH. This derivative is more suited for ionic interactions in enzyme active sites compared to the amine-containing target compound .
Key Structural and Functional Insights
| Property | 1-(Pyridin-3-yl)cyclopentanamine HCl | 1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride | N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine HCl |
|---|---|---|---|
| Ring Structure | Cyclopentane | Cyclopropane | Cyclopentane |
| Substituent Position | Pyridin-3-yl | Pyridin-3-yl | 2-Fluorophenyl |
| Salt Form | Monohydrochloride | Dihydrochloride | Monohydrochloride |
| Molecular Weight (g/mol) | 202.70 | 213.66 | 243.75 |
| Key Applications | Receptor modulation | High-strain ring studies | CNS-targeted agents |
Biological Activity
1-(Pyridin-3-yl)cyclopentanamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of neuropharmacology and cancer research. Its unique structure, consisting of a pyridine ring and a cyclopentanamine moiety, suggests interactions with various neurotransmitter systems, making it a candidate for therapeutic applications.
- Molecular Formula : C₈H₁₂ClN₂
- Molecular Weight : 207.10 g/mol
The compound's structure allows for diverse reactivity and interaction with biological systems, which is crucial for its pharmacological potential.
Biological Activity Overview
This compound exhibits significant biological activity through its interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways related to serotonin and dopamine, which are critical in treating mood disorders and neurodegenerative diseases.
Potential Pharmacological Applications
- Neuropharmacology : The compound's potential antidepressant activity is linked to its interaction with serotonin receptors. This suggests it could be beneficial in treating depression and anxiety disorders.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, highlighting its importance in pharmacological research.
Interaction Studies
Studies have shown that this compound interacts with various biological receptors. Notably, its affinity for serotonin receptors suggests potential antidepressant effects. Additionally, enzyme inhibition studies indicate that it may affect metabolic pathways, further underscoring its relevance in drug development.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and key features of compounds related to this compound:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(Pyridin-3-yl)propan-1-amine | 0.87 | Contains a propanamine structure; similar reactivity. |
| (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride | 0.85 | Ethanolamine derivative; relevant in medicinal chemistry. |
| (R)-1-(Pyridin-3-yl)ethanamine | 0.83 | Chiral variant; used in studies related to chirality effects. |
| (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 0.78 | Incorporates a pyrrolidine ring; potential applications in CNS disorders. |
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Neuropharmacological Studies
Research has indicated that compounds similar to this compound can modulate neurotransmitter levels, particularly serotonin and dopamine, which are vital for mood regulation. For instance, one study demonstrated that derivatives of this compound affected serotonin receptor binding affinities, suggesting their potential as antidepressants.
Antiproliferative Activity
Preliminary investigations into the antiproliferative effects of this compound showed promise against various cancer cell lines. In vitro studies indicated that the compound could inhibit cell proliferation by inducing apoptosis in cancer cells, similar to other known anticancer agents .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for verifying the purity and identity of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride?
- Methodological Answer: Use a combination of HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient), 1H NMR (in D2O; pyridinium protons typically appear at δ 8.5–8.7 ppm), and mass spectrometry (ESI+; expected m/z 177.1 [M-Cl]+). Cross-validate results against certified reference standards with batch-specific certificates of analysis, which detail retention times, spectral fingerprints, and purity thresholds (≥98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Implement PPE (nitrile gloves, safety goggles), conduct work in a fume hood, and store at -20°C in airtight containers. For spills, use inert absorbents (e.g., vermiculite) and decontaminate with ethanol/water mixtures. Emergency procedures include 15-minute eye irrigation with saline and immediate medical consultation for inhalation exposure. Refer to SDS guidelines for analogous pyridine derivatives .
Q. How can researchers assess the compound’s solubility for experimental design?
- Methodological Answer: Perform solubility screens in polar solvents (e.g., water, methanol) and aprotic solvents (e.g., DMSO) at 25°C. Use UV-Vis spectroscopy (λmax ~260 nm for pyridine moieties) to quantify saturation points. For low aqueous solubility, consider salt dissociation studies via conductivity measurements or co-solvent systems (e.g., PEG-400/water) .
Q. What stability considerations apply to long-term storage of this hydrochloride salt?
- Methodological Answer: Monitor stability under accelerated conditions (40°C, 75% relative humidity for 6 months) using HPLC to detect hydrolysis byproducts (e.g., free cyclopentanamine). Optimal storage involves lyophilization with cryoprotectants (e.g., trehalose) or anhydrous DMSO at -80°C , as recommended for structurally similar amines .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts?
- Methodological Answer: Employ 2D NMR techniques (COSY, HSQC) to confirm spin systems and assign proton-carbon correlations. Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p) basis set) to account for conformational dynamics. Validate using single-crystal X-ray diffraction data if available .
Q. What experimental strategies identify degradation pathways under oxidative stress?
- Methodological Answer: Subject the compound to forced degradation (e.g., 3% H2O2 at 60°C for 24 hours) and analyze via LC-HRMS to detect oxidation products (e.g., N-oxide derivatives). Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and quantify degradation kinetics .
Q. How can computational modeling predict receptor-binding interactions for this compound?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against target receptors (e.g., serotonin transporters) using the compound’s 3D structure (optimized with Gaussian09). Validate predictions with SPR biosensing or radioligand displacement assays to measure binding affinities (IC50 values) .
Q. What statistical approaches optimize synthetic yield in multi-step reactions?
- Methodological Answer: Apply Design of Experiments (DoE) to evaluate critical parameters (temperature, stoichiometry, pH). Use response surface methodology (RSM) to model interactions between variables. Confirm optimal conditions with triplicate runs and ANOVA analysis .
Q. How can cross-contamination be minimized in analytical workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
